tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate
Description
tert-Butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate is a pyrazole-based compound featuring a tert-butyl carbamate protecting group at the 1-position and a 2-hydroxyethyl substituent at the 4-position of the heterocyclic ring.
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)pyrazole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-7-8(4-5-13)6-11-12/h6-7,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXACZCIJWUOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143282-05-7 | |
| Record name | tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxy-ethyl)-pyrazole-1-carboxylate typically involves the reaction of pyrazole derivatives with tert-butyl chloroformate and 2-hydroxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production methods for tert-butyl 4-(2-hydroxy-ethyl)-pyrazole-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of pyrazole-1-carboxylic acid derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit tumor cell proliferation in vitro, suggesting potential use in cancer treatment . Specifically, compounds similar to tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate have been linked to anti-proliferative activity against various cancer cell lines, including those resistant to conventional therapies .
Antibiotic Adjuvants
Recent investigations have focused on the role of pyrazole compounds as antibiotic adjuvants. A study highlighted that certain pyrazole derivatives enhance the efficacy of antibiotics against resistant bacterial strains. This compound could serve as a scaffold for developing new adjuvant therapies, potentially improving treatment outcomes for infections caused by resistant bacteria .
Herbicide Development
Pyrazole derivatives have been explored for their herbicidal properties. The structural characteristics of this compound may confer selective herbicidal activity against specific weed species while minimizing damage to crops. This application is particularly relevant in the context of integrated pest management strategies aimed at sustainable agriculture.
Plant Growth Regulators
There is ongoing research into using pyrazole compounds as plant growth regulators. These compounds can influence various physiological processes in plants, such as growth and flowering, making them valuable in agricultural applications for enhancing crop yields and quality.
Case Study 1: Anticancer Efficacy
A study published in Cancer Chemotherapy and Pharmacology demonstrated that pyrazole derivatives significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. This compound was among the tested compounds showing promising results .
Case Study 2: Synergistic Antibacterial Effects
In another study focused on antibiotic resistance, researchers evaluated the synergistic effects of pyrazole derivatives with colistin against Gram-negative bacteria. The results indicated that certain modifications to the pyrazole structure enhanced antibacterial activity significantly, suggesting a potential pathway for developing new therapeutic agents against resistant strains .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-hydroxy-ethyl)-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyrazole ring can also interact with various biological targets, modulating their function.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 4-position substituent on the pyrazole ring significantly impacts the compound’s properties. Key analogs include:
Key Observations :
- Hydrophilicity : The hydroxyethyl group increases water solubility compared to aryl or alkynyl substituents, which are more lipophilic .
- Reactivity: Ethynyl and bromophenyl groups enable cross-coupling reactions (e.g., Sonogashira, Suzuki), whereas hydroxyethyl may participate in esterification or etherification .
Physicochemical Properties
Physical properties vary with substituents:
Note: The hydroxyethyl group likely reduces thermal stability compared to halogenated analogs but improves aqueous solubility .
Biological Activity
Tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate (TBHEP) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of TBHEP, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
TBHEP is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The chemical structure can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 233.26 g/mol
The compound features a tert-butyl group and a hydroxyethyl substituent, which contribute to its solubility and bioactivity.
Inhibition of Hepatitis B Virus (HBV)
Recent research indicates that TBHEP exhibits significant antiviral activity against HBV. The compound functions primarily by inhibiting the encapsidation of pregenomic RNA, which is crucial for viral replication. This mechanism positions TBHEP as a potential candidate for treating chronic hepatitis B infections, especially in patients with drug-resistant strains .
Antitumor Activity
TBHEP has shown promising results in studies targeting various cancer cell lines. The compound's structural similarity to other pyrazole derivatives, which are known to inhibit key oncogenic pathways, suggests that TBHEP may also exert antitumor effects. Notably, pyrazole derivatives have been reported to inhibit BRAF(V600E) and EGFR pathways, leading to reduced tumor growth .
Antimicrobial Activity
In addition to its antiviral properties, TBHEP has demonstrated antimicrobial efficacy. Studies have shown that similar pyrazole derivatives possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis .
Anti-inflammatory Properties
TBHEP may also exhibit anti-inflammatory effects. Research on related compounds indicates that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity could be beneficial in treating inflammatory conditions associated with chronic infections or autoimmune diseases .
Study on HBV Inhibition
In a study published in a patent application, TBHEP was tested alongside other novel compounds for their ability to suppress HBV replication. Results indicated that TBHEP significantly reduced viral load in infected cell cultures, highlighting its potential as an effective antiviral agent .
Antitumor Efficacy in Breast Cancer
A recent investigation evaluated the cytotoxic effects of TBHEP on breast cancer cell lines MCF-7 and MDA-MB-231. The study found that TBHEP exhibited substantial cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes against resistant cancer types .
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
